
5-methyl-2-pyrid-3-yl-2H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-pyrid-3-yl-2H-pyrazole-3-carboxylic acid, also known as MPYPC, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Metal Complexes
Research has shown that derivatives of pyrazole carboxylic acids, including compounds structurally related to 5-methyl-2-pyrid-3-yl-2H-pyrazole-3-carboxylic acid, can serve as bridging ligands in the synthesis of coordination polymers and metal complexes. These compounds exhibit diverse structural motifs and functionalities, such as chiral coordination polymers with potential for enantioselective catalysis and materials with unique thermal and luminescence properties (Cheng et al., 2017). Additionally, mononuclear Cu(II)/Co(II) coordination complexes have been synthesized from pyrazole-dicarboxylate acid derivatives, showcasing the versatility of these ligands in forming structurally distinct metal-organic frameworks (Radi et al., 2015).
Fluorescence Sensing
Compounds incorporating the pyridine-pyrazole system, akin to this compound, have been developed as chemosensors for metal ions. For example, a new fluorescence turn-on chemosensor has been designed for the nanomolar detection of Al3+, demonstrating high sensitivity and selectivity. This sensor operates via a chelation-induced fluorescence enhancement mechanism, with potential applications in environmental monitoring and biological imaging (Naskar et al., 2018).
Crystal Engineering and Supramolecular Chemistry
The study of pyrazole carboxylic acids and their derivatives contributes to the field of crystal engineering and supramolecular chemistry. The analysis of crystal structures of these compounds aids in understanding the formation of supramolecular synthons, which are fundamental for designing new crystalline materials with desired properties. Such investigations provide insights into the hydrogen bonding interactions and structural motifs that govern the self-assembly of molecules in the solid state (Vishweshwar et al., 2002).
Theoretical and Experimental Studies
Theoretical and experimental studies on derivatives of pyrazole carboxylic acids, including quantum chemical calculations and spectroscopic analyses, contribute to a deeper understanding of their chemical behavior and properties. These studies enable the prediction of molecular structures, vibrational spectra, and electronic properties, facilitating the design of new compounds with tailored functionalities (Viveka et al., 2016).
Eigenschaften
IUPAC Name |
5-methyl-2-pyridin-3-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-5-9(10(14)15)13(12-7)8-3-2-4-11-6-8/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHASNQTCSOIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide](/img/structure/B2682422.png)
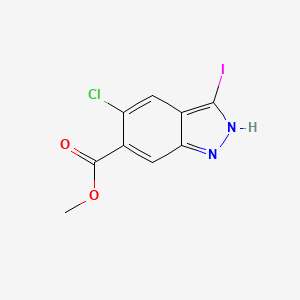
![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2682425.png)
![ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B2682427.png)
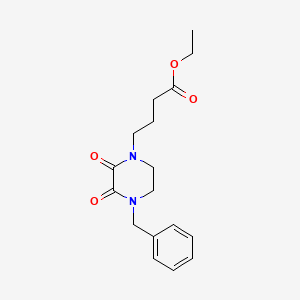

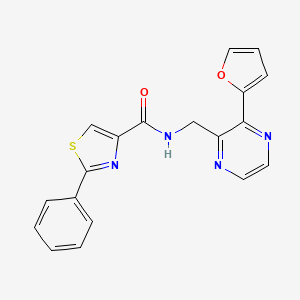
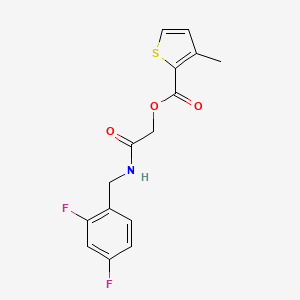
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2682435.png)
![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2682436.png)
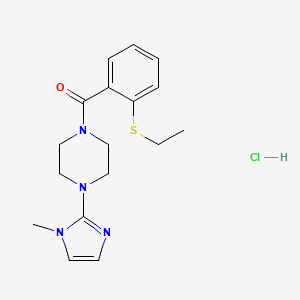

![N-isopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2682441.png)